molecular formula C5H11NO3 B6235100 methyl N-(3-hydroxypropyl)carbamate CAS No. 14485-12-2

methyl N-(3-hydroxypropyl)carbamate

Cat. No.: B6235100
CAS No.: 14485-12-2
M. Wt: 133.1
InChI Key:
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Description

Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester widely used in research and industry due to its unique physical and chemical properties. This compound has gained significant attention for its versatility and reliability in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(3-hydroxypropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with 3-chloropropanol under basic conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which methyl N-(3-hydroxypropyl)carbamate exerts its effects involves the inhibition of enzymes such as acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine, resulting in various physiological effects . The compound interacts with molecular targets and pathways involved in neurotransmission and enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a tert-butyl group instead of a methyl group.

    N-methyl carbamate: A simpler carbamate with a methyl group attached to the nitrogen atom.

Uniqueness

Methyl N-(3-hydroxypropyl)carbamate is unique due to its specific combination of a methyl group and a hydroxypropyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-(3-hydroxypropyl)carbamate involves the reaction of methyl isocyanate with 3-hydroxypropylamine.", "Starting Materials": [ "Methyl isocyanate", "3-hydroxypropylamine" ], "Reaction": [ "Add 3-hydroxypropylamine to a reaction flask", "Cool the reaction flask to 0-5°C", "Slowly add methyl isocyanate to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture and stir", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the product" ] }

CAS No.

14485-12-2

Molecular Formula

C5H11NO3

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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